molecular formula C12H11N3 B8129080 4-(1-Cyano-2-(dimethylamino)vinyl)benzonitrile

4-(1-Cyano-2-(dimethylamino)vinyl)benzonitrile

Cat. No.: B8129080
M. Wt: 197.24 g/mol
InChI Key: HOHHHUKLSASMFM-XFXZXTDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyano-2-(dimethylamino)vinyl)benzonitrile typically involves the reaction of 4-(dimethylamino)benzonitrile with various reagents under controlled conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyano-2-(dimethylamino)vinyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized forms of the compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Cyano-2-(dimethylamino)vinyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through intramolecular charge transfer. Upon photo-excitation, the dimethylamino group donates an electron to the cyanophenyl group, resulting in dual fluorescence. This process is influenced by the solvent polarity and the molecular environment .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzonitrile: Shares similar photophysical properties but lacks the additional cyano group.

    4-(Methoxy)benzonitrile: Similar structure but different electronic properties due to the methoxy group.

Uniqueness

4-(1-Cyano-2-(dimethylamino)vinyl)benzonitrile is unique due to its dual fluorescence and the ability to undergo intramolecular charge transfer, making it a valuable compound in photophysical studies and material science .

Properties

IUPAC Name

4-[(E)-1-cyano-2-(dimethylamino)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-15(2)9-12(8-14)11-5-3-10(7-13)4-6-11/h3-6,9H,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHHHUKLSASMFM-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C#N)\C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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